molecular formula C20H32O2 B10778589 17-Methylandrost-4-ene-3beta,17beta-diol CAS No. 571-03-9

17-Methylandrost-4-ene-3beta,17beta-diol

Cat. No.: B10778589
CAS No.: 571-03-9
M. Wt: 304.5 g/mol
InChI Key: BNUOCVTVOYWNJC-DTMQFJJTSA-N
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Preparation Methods

The synthesis of 17alpha-methyl-3beta,17beta-dihydroxyandrost-4-ene involves several steps, starting from basic steroidal structuresIndustrial production methods often involve the use of advanced organic synthesis techniques and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

17alpha-methyl-3beta,17beta-dihydroxyandrost-4-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.

    Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride.

Scientific Research Applications

17alpha-methyl-3beta,17beta-dihydroxyandrost-4-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 17alpha-methyl-3beta,17beta-dihydroxyandrost-4-ene involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis that promote the development of masculine characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway and downstream effectors that regulate cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

17alpha-methyl-3beta,17beta-dihydroxyandrost-4-ene is unique among similar compounds due to its specific structural modifications, which enhance its androgenic activity and stability. Similar compounds include:

These comparisons highlight the unique properties of 17alpha-methyl-3beta,17beta-dihydroxyandrost-4-ene, such as its enhanced androgenic activity and stability, which make it a valuable compound for research and therapeutic applications.

Properties

CAS No.

571-03-9

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1

InChI Key

BNUOCVTVOYWNJC-DTMQFJJTSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O

Canonical SMILES

CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C)O)C)O

Origin of Product

United States

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